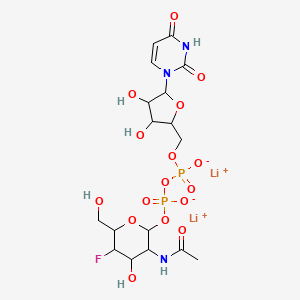

Uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate

Beschreibung

Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is a synthetic nucleotide sugar derivative It is a modified form of uridine diphosphate (UDP) sugar, where the sugar moiety is 2-acetamido-2,4-dideoxy-4-fluorogalactopyranose

Eigenschaften

Molekularformel |

C17H24FLi2N3O16P2 |

|---|---|

Molekulargewicht |

621.3 g/mol |

IUPAC-Name |

dilithium;[3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2 |

InChI-Schlüssel |

OTBRGDFQLVWGHJ-UHFFFAOYSA-L |

Kanonische SMILES |

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat umfasst mehrere Schritte. Der Prozess beginnt mit der Herstellung von Benzyl-2-Acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranosid, das dann durch Behandlung mit Methansulfonylchlorid in Pyridin in sein 4-O-(Methylsulfonyl)-Derivat umgewandelt wird . Die Methylsulfonyloxygruppe wird durch Fluoridion verdrängt, um Benzyl-2-Acetamido-3,6-di-O-benzyl-2,4-Dideoxy-4-fluor-alpha-D-galactopyranosid zu erhalten. Dieser Zwischenstoff wird einer Hydrogenolyse gefolgt von einer Acetylierung unterzogen, um 2-Acetamido-1,3,6-tri-O-acetyl-2,4-Dideoxy-4-fluor-D-galactopyranose zu liefern .

Der nächste Schritt beinhaltet die Behandlung dieser Verbindung mit Trimethylsilyltrifluormethansulfonat in 1,2-Dichlorethan bei etwa 50 °C, um das 4-Deoxy-4-Fluor-Oxazolin zu bilden . Dieses Oxazolin wird dann mit Dibenzylphosphat in 1,2-Dichlorethan umgesetzt, um das alpha-verknüpfte Dibenzylphosphatderivat zu erzeugen. Die katalytische Hydrierung dieses Derivats ergibt 2-Acetamido-3,6-di-O-acetyl-2,4-Dideoxy-4-fluor-alpha-D-galactopyranosylphosphat . Schließlich liefert die Kupplung dieser Verbindung mit Uridin-5'-Monophosphormorpholidat in trockenem Pyridin bei etwa 37 °C, gefolgt von einer O-Deacetylierung, Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat .

Analyse Chemischer Reaktionen

Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat kann verschiedene chemische Reaktionen eingehen, darunter Substitutions- und Kupplungsreaktionen. Die Verbindung wird durch eine Reihe von Substitutionsreaktionen synthetisiert, bei denen funktionelle Gruppen durch andere ersetzt werden, wie z. B. die Verdrängung der Methylsulfonyloxygruppe durch Fluoridion . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonylchlorid, Fluoridion, Trimethylsilyltrifluormethansulfonat und Dibenzylphosphat .

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die letztendlich zur endgültigen Verbindung führen, Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat beinhaltet seine Rolle als Donorsubstrat für Glycosyltransferasen. Diese Enzyme übertragen den Zuckerrest vom Nukleotidzucker auf Akzeptormoleküle und bilden glycosidische Bindungen. Die molekularen Ziele dieser Verbindung sind die Glycosyltransferasen, die den Transfer des Zuckerrests auf spezifische Akzeptormoleküle katalysieren, wie z. B. Proteine, Lipide oder andere Kohlenhydrate. Die beteiligten Pfade umfassen die Biosynthese von Glykoproteinen, Glykolipiden und anderen Glykokonjugaten.

Wirkmechanismus

The mechanism of action of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the sugar moiety from the nucleotide sugar to acceptor molecules, forming glycosidic bonds . The molecular targets of this compound are the glycosyltransferases, which catalyze the transfer of the sugar moiety to specific acceptor molecules, such as proteins, lipids, or other carbohydrates . The pathways involved include the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Uridin-5'-(2-Acetamido-2,4-Dideoxy-4-Fluorogalactopyranosyl)diphosphat ist aufgrund des Vorhandenseins der 4-Fluor-Modifikation am Zuckerrest einzigartig. Ähnliche Verbindungen sind Uridin-5'-(2-Acetamido-2,6-Dideoxy-6-fluor-alpha-D-glucopyranosyl)diphosphat und Uridin-5'-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)diphosphat . Diese Verbindungen unterscheiden sich in der Position und Art der Modifikationen am Zuckerrest, was ihre Reaktivität und Spezifität in enzymatischen Reaktionen beeinflussen kann .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.